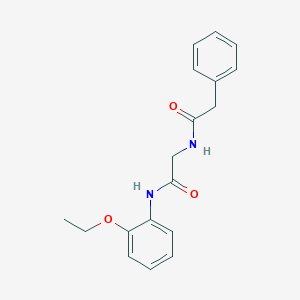

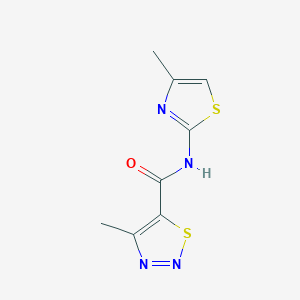

![molecular formula C33H35NO7 B4623646 diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)

diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically include the formation of dihydropyridine derivatives. For example, efficient methods for synthesizing highly substituted pyrrolidinone derivatives have been developed through a three-component one-pot reaction, which might share similarities with the synthesis strategy for our compound of interest (Ahankar et al., 2021).

Molecular Structure Analysis

The molecular structure of chemically synthesized compounds can be confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and single-crystal X-ray analysis. This analytical approach ensures the accurate determination of molecular configurations, intermolecular interactions, and crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving our compound may include condensation reactions, which are crucial for forming complex organic structures. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols leads to new syntheses of chromeno[4,3-b]pyridines, indicating the compound's potential for forming diverse chemical structures (Mamedov et al., 2008).

Physical Properties Analysis

Physical properties, such as crystallization behavior and hydrogen bonding networks, are critical for understanding the stability and solubility of compounds. Methoxy-substituted diethyl compounds, for instance, demonstrate varied hydrogen bonding patterns, affecting their physical state and interaction with solvents (Metcalf & Holt, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are essential for predicting the compound's behavior in chemical reactions. Protective groups, such as the tert-butyldiphenylsiloxy-3-fluorobenzyl group, showcase the compound's versatility in synthetic chemistry, allowing for selective reactions without affecting sensitive functional groups (Crich, Li, & Shirai, 2009).

Aplicaciones Científicas De Investigación

Catalytic Processes and Synthetic Applications

The study of Chloroperoxidase-catalyzed benzylic hydroxylation highlights the enzyme's ability to oxidize specific substrates, demonstrating the enzyme's sensitivity to substituent positioning and providing insights into catalytic mechanisms relevant to the modification of complex organic compounds, including those similar to diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).

Organic Synthesis Techniques

Research on Preparation of Carboxylic Esters and Phosphoric Esters through the activation of alcohols highlights methodologies that could be applicable to the synthesis or modification of diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate by showcasing innovative approaches to esterification and phosphorodiamidite conversion processes (Mitsunobu & Eguchi, 1971).

Corrosion Inhibition Studies

The compound's structural analogs have been investigated for their corrosion inhibition efficiency on mild steel in acidic environments. This application demonstrates the potential of similar compounds in protecting metals from corrosion, which is essential for industrial maintenance and longevity (Yadav, Behera, Sinha, & Yadav, 2014).

Photocatalytic Oxidation Research

Selective photocatalytic oxidation studies involving benzyl alcohol and its derivatives highlight the potential of using titanium dioxide under visible light irradiation for converting related compounds into their corresponding aldehydes. This research is crucial for developing sustainable and green chemical processes (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

diethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35NO7/c1-5-39-32(35)27-20-34(19-23-12-15-26(37-3)16-13-23)21-28(33(36)40-6-2)31(27)25-14-17-29(30(18-25)38-4)41-22-24-10-8-7-9-11-24/h7-18,20-21,31H,5-6,19,22H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKALWRNSNZFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OCC)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

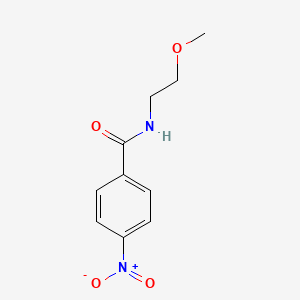

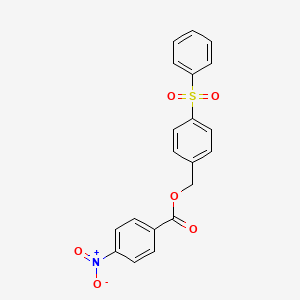

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4623567.png)

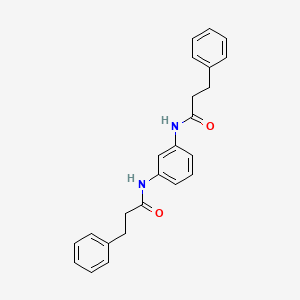

![3-allyl-N-[2-(dimethylamino)ethyl]-4-methoxybenzamide](/img/structure/B4623574.png)

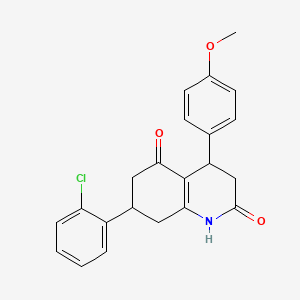

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4623587.png)

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

![2-{5-[(2-chloro-5-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623615.png)

![ethyl [(6-iodo-3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4623640.png)